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molecular formula C11H18N2S B8367128 4-(Isopropylthio)-3-((methylamino)methyl)aniline

4-(Isopropylthio)-3-((methylamino)methyl)aniline

Cat. No. B8367128
M. Wt: 210.34 g/mol
InChI Key: FWAWJNMBXUHHPU-UHFFFAOYSA-N
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Patent
US07592331B2

Procedure details

Borane (1M solution in THF, 10 mL, 10 mmol) was added slowly dropwise to a solution of 16C (0.98 g, 4.37 mmol) in THF (60 mL) at 0° C. The reaction mixture was then heated to 70° C. overnight. The reaction mixture was cooled in an ice bath and quenched by cautious addition of hydrochloric acid (2N, 12 mL, 24 mmol). The reaction mixture was refluxed for 2 h and then concentrated almost to dryness in vacuo. The residue was coevaporated with methanol (3×), diluted with ethyl acetate and sodium hydroxide solution (2N). The aqueous layer was extracted with ethyl acetate (3×), dried (MgSO4), and concentrated in vacuo to give 16D (1.03 g, 100%) as a clear oil. MS (ESI) m/z 211.1 (M+H)+.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0.98 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Yield
100%

Identifiers

REACTION_CXSMILES
B.[NH2:2][C:3]1[CH:4]=[CH:5][C:6]([S:13][CH:14]([CH3:16])[CH3:15])=[C:7]([CH:12]=1)[C:8]([NH:10][CH3:11])=O.Cl>C1COCC1>[CH:14]([S:13][C:6]1[CH:5]=[CH:4][C:3]([NH2:2])=[CH:12][C:7]=1[CH2:8][NH:10][CH3:11])([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
B
Name
Quantity
0.98 g
Type
reactant
Smiles
NC=1C=CC(=C(C(=O)NC)C1)SC(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated almost to dryness in vacuo
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate and sodium hydroxide solution (2N)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)SC1=C(C=C(N)C=C1)CNC
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 112.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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